Ethanol, 2-(2-butoxyethoxy)-, phosphate
Description
Nomenclature and Structural Diversity of Phosphate (B84403) Esters
The naming and structural representation of phosphate esters can be complex due to the variable number of organic groups that can attach to the central phosphate moiety.
Mono-, Di-, and Tris-Phosphate Forms and Their Designations
Ethanol, 2-(2-butoxyethoxy)-, phosphate can exist in three primary forms, distinguished by the number of 2-(2-butoxyethoxy)ethanol (B94605) molecules esterified to a single phosphate group. The synthesis of these esters typically involves the reaction of the alcohol with a phosphating agent, such as phosphorus pentoxide or polyphosphoric acid. The choice of the phosphating agent and the reaction conditions influence the ratio of the resulting mono-, di-, and tri-ester forms. Commercial products are often complex mixtures of these forms, along with residual free phosphoric acid. p2infohouse.orgataman-chemicals.com
Mono-phosphate ester: In this form, one molecule of 2-(2-butoxyethoxy)ethanol is attached to the phosphate group. Its IUPAC name is 2-(2-butoxyethoxy)ethyl dihydrogen phosphate . nih.govepa.gov This form has two remaining acidic protons on the phosphate group, making it highly water-soluble.
Di-phosphate ester: Here, two molecules of 2-(2-butoxyethoxy)ethanol are esterified to the phosphate group. The systematic name for this would be bis(2-(2-butoxyethoxy)ethyl) hydrogen phosphate . This form has one remaining acidic proton.
Tris-phosphate ester: In this form, three molecules of 2-(2-butoxyethoxy)ethanol are bonded to the phosphate group. Its IUPAC name is tris(2-butoxyethoxy) phosphate . thegoodscentscompany.com This fully esterified form lacks acidic protons and is the most oil-soluble of the three.
The general synthesis reaction can be represented as:
C4H9(OCH2CH2)2OH + P2O5 → Mixture of (C4H9(OCH2CH2)2O)PO(OH)2, ((C4H9(OCH2CH2)2O)2PO(OH)), and (C4H9(OCH2CH2)2O)3PO
Table 1: Structural Forms of this compound
| Form | IUPAC Name | Molecular Formula | Structure |
|---|---|---|---|
| Mono-phosphate | 2-(2-butoxyethoxy)ethyl dihydrogen phosphate | C8H19O6P | |
| Di-phosphate | bis(2-(2-butoxyethoxy)ethyl) hydrogen phosphate | C16H35O8P | |
| Tris-phosphate | tris(2-butoxyethoxy) phosphate | C24H51O9P |
Isomeric Considerations and Structural Elucidation Challenges
The structural analysis of commercial this compound products is challenging due to the inherent complexity of the mixtures. The presence of mono-, di-, and triesters, as well as unreacted starting materials, necessitates the use of advanced analytical techniques for characterization.
Isomerism in the butoxy group (n-butyl, isobutyl, sec-butyl, tert-butyl) of the parent alcohol can lead to a variety of structural isomers for each of the phosphate ester forms, further complicating analysis.
The elucidation of these complex structures relies heavily on techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for distinguishing between the different phosphate ester forms, as the phosphorus nucleus has a distinct chemical shift for each environment (monoester, diester, triester, and free phosphoric acid). huji.ac.ilwikipedia.org However, overlapping signals can still present a challenge in complex mixtures.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the different components in the mixture. Fragmentation patterns can provide clues about the structure of the individual esters. libretexts.org However, the lability of the phosphate group can sometimes lead to spectra dominated by neutral loss of the phosphate moiety, complicating interpretation. nih.gov
Chromatographic Techniques: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often coupled with mass spectrometry (GC-MS, LC-MS) to separate the different components of the mixture before analysis, aiding in their individual identification.
Historical Overview of Phosphate Ester Research in Applied Chemistry
The development of phosphate esters as functional chemicals has a rich history rooted in the advancements of industrial chemistry. The earliest significant use of synthetic surfactants dates back to the early 20th century, with the production of soap-like materials being practiced for millennia. ripublication.com
The process of ethoxylation, the reaction of ethylene (B1197577) oxide with substrates like alcohols, was developed in the 1930s and became a cornerstone for the production of a wide range of non-ionic surfactants. wikipedia.orgfrontiersin.org This technology allowed for the modification of the properties of organic molecules, enhancing their water solubility and surfactant capabilities.
Phosphate esters emerged as a significant class of industrial chemicals in the mid-20th century. Their initial applications were diverse, including use as plasticizers, gasoline additives, and lubricant additives. Over time, their utility as fire-retardant plasticizers and in fire-resistant hydraulic fluids grew dramatically.
The combination of ethoxylation and phosphorylation led to the development of ethoxylated alcohol phosphate esters. These anionic surfactants offered a unique combination of properties, including good stability over a broad pH range, excellent emulsification, and corrosion-inhibiting properties. venus-goa.com This made them suitable for a wide array of applications, from industrial cleaners to textile auxiliaries. ataman-chemicals.com
Current Research Significance and Future Trajectories for the Chemical Compound
This compound, as a type of alkyl ether phosphate, continues to be relevant in various industrial sectors. Its primary function is as a surfactant, emulsifier, and cleaning agent. nih.govzjwmfs.com
Current research and industrial trends for phosphate esters and alkyl ether phosphates point towards several key areas of development:
Enhanced Performance in Industrial Applications: Research continues to focus on optimizing the performance of phosphate esters in applications such as industrial and institutional cleaners, metalworking fluids, and agricultural formulations. pharcos.co.in For instance, in enhanced oil recovery, alkyl phosphates are being investigated for their ability to be tailored to specific reservoir conditions. researchgate.netelpub.ru
Development of "Green" and Sustainable Formulations: There is a growing demand for more environmentally friendly and biodegradable surfactants. dataintelo.com Future research is likely to focus on developing alkyl ether phosphates derived from renewable resources and those with improved environmental profiles. This includes creating formulations that are less toxic and more readily biodegradable.
Specialty Applications: The unique properties of ethoxylated alcohol phosphates are being explored for more specialized applications. For example, their use as dispersants and compatibilizers in high electrolyte systems is an area of active development. nouryon.com They are also used in the formulation of cosmetics and personal care products due to their mildness and emulsifying properties. zjwmfs.com
The future trajectory for compounds like this compound is tied to the broader trends in the chemical industry towards sustainability, higher performance, and specialization. As industries seek more efficient and environmentally conscious solutions, the demand for well-characterized and tailored phosphate esters is expected to grow.
Structure
3D Structure
Properties
CAS No. |
94200-23-4 |
|---|---|
Molecular Formula |
C8H19O6P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H2,9,10,11) |
InChI Key |
LKPWWJFRGYSIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOP(=O)(O)O |
physical_description |
Liquid, Other Solid; Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Phosphorylation of 2-(2-Butoxyethoxy)ethanol (B94605)
The core of the synthesis is the formation of a phosphate (B84403) ester bond with the hydroxyl group of 2-(2-butoxyethoxy)ethanol.
Direct esterification is a common method for producing phosphate esters. This typically involves the reaction of an alcohol with phosphoric acid or a more reactive derivative. The reaction between 2-(2-butoxyethoxy)ethanol and orthophosphoric acid is an equilibrium process. sciencemadness.org To drive the reaction toward the formation of the desired ester, the removal of water, a byproduct, is necessary. This can be accomplished by using a water-entraining agent, such as toluene (B28343) or xylene, and heating the reaction mixture. google.com
More potent phosphorylating agents, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid, are also frequently used. The reaction of an alcohol with phosphorus pentoxide typically yields a mixture of monoalkyl and dialkyl phosphate esters. epo.org The stoichiometry of the reactants is a key factor in controlling the product distribution. A common industrial practice involves a molar ratio of approximately 3 moles of alcohol to 1 mole of P₂O₅. epo.org The reaction temperature for these esterifications can range from room temperature up to 110°C. epo.org
Table 1: General Conditions for Alcohol Phosphorylation
| Phosphorylating Agent | Typical Conditions | Key Considerations |
|---|---|---|
| Orthophosphoric Acid (H₃PO₄) | Heat (130-250°C) with a water-entraining agent (e.g., xylene) and a basic catalyst. google.com | Equilibrium-driven; requires water removal. |
| Phosphorus Pentoxide (P₂O₅) | Gradual addition of P₂O₅ to the alcohol at 25-110°C. epo.org | Highly exothermic reaction; produces a mixture of mono- and di-esters. |
| Polyphosphoric Acid (PPA) | Heating the alcohol with PPA, often in an aprotic solvent. uctm.edu | Effective for complete reaction; product mixture can be complex. |
Catalysts are employed to enhance the rate and selectivity of phosphorylation under milder conditions. Simple acid catalysts, such as sulfuric acid, can be used for direct esterification, similar to the synthesis of carboxylic esters. sciencemadness.org However, this can sometimes lead to side reactions, including the formation of ethers and alkenes at higher temperatures. sciencemadness.org
Modern synthetic methods offer more sophisticated catalytic systems that provide greater chemoselectivity. For instance, a dual system of phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst has been shown to be effective for a wide range of alcohols. nih.govacs.org This method demonstrates high functional group tolerance. nih.gov Other catalytic strategies include the use of specially designed organic phosphorylating agents, such as P(V)-based Ψ-reagents, which allow for the direct and mild formation of monoalkyl phosphates. organic-chemistry.org These advanced methods often avoid the harsh conditions and over-reactivity associated with traditional phosphorylating agents. organic-chemistry.org
Table 2: Examples of Catalytic Systems for Alcohol Phosphorylation
| Catalyst System | Phosphoryl Donor | Typical Solvent | Advantage |
|---|---|---|---|
| Tetrabutylammonium hydrogen sulfate (TBAHS) nih.govacs.org | Phosphoenolpyruvic acid monopotassium salt (PEP-K) | DMF | High functional group tolerance |
| P(V)-based Ψ-reagent organic-chemistry.org | Self-contained | Dichloromethane (B109758) (DCM) | Mild conditions, high chemoselectivity |
| Organic Dyes (e.g., Rose Bengal) organic-chemistry.org | Diarylphosphine oxides | Acetonitrile (B52724) | Metal-free, visible-light mediated |
| Base Catalysis (e.g., DBU) rsc.org | Isopropenyl phosphate | Acetonitrile | Atom efficient, mild conditions |
Derivatization and Formation of Related Compounds
The acidic nature of the phosphate monoester allows for further reactions to form various salts and other derivatives.
Ethanol, 2-(2-butoxyethoxy)-, dihydrogen phosphate can react with nitrogen-containing compounds like triethanolamine (B1662121). This acid-base reaction results in the formation of a complex salt. organic-chemistry.org These triethanolamine salts of phosphate esters are noted for their use in industrial applications, such as surfactants and emulsifiers, where their properties can be adjusted by altering the molar ratios of the reactants. organic-chemistry.org
As an acidic compound, Ethanol, 2-(2-butoxyethoxy)-, phosphate readily reacts with inorganic bases to form stable salts. The reaction with a potassium source, such as potassium hydroxide, neutralizes the phosphate group to yield the corresponding potassium salt. The resulting dipotassium (B57713) salt of the compound has the molecular formula C₈H₁₇K₂O₆P. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Achieving a high yield of the desired phosphate ester while minimizing byproducts requires careful optimization of reaction parameters. Key variables include temperature, reactant stoichiometry, and the choice of catalyst and solvent.
Temperature : The reaction temperature significantly influences both the rate of reaction and the product distribution. While higher temperatures accelerate the esterification process, they can also promote side reactions or favor the formation of diesters and triesters over the monoester. nih.gov For example, in the esterification of phosphonic acids, lower temperatures (e.g., 30-40°C) favor monoester formation, while elevated temperatures lead to a gradual increase in diester selectivity. nih.gov A typical range for phosphorylation using P₂O₅ is between 80°C and 110°C. epo.org
Reactant Stoichiometry : The molar ratio of 2-(2-butoxyethoxy)ethanol to the phosphorylating agent is critical in determining the degree of esterification. An excess of the alcohol generally favors the formation of the monoalkyl phosphate. Conversely, increasing the proportion of the phosphorylating agent can lead to a higher prevalence of di- and triesters.
Catalyst and Solvent Selection : The choice of catalyst and solvent can dramatically impact the reaction's efficiency and selectivity. A solvent screen is often performed to find the optimal medium for a given catalytic system. For instance, in the TBAHS-catalyzed phosphorylation of alcohols, DMF was identified as a superior solvent, leading to product yields of up to 80% with an optimized catalyst loading. acs.org The selection of a catalyst with high chemoselectivity can prevent unwanted reactions with other functional groups that might be present in more complex substrates. nih.gov
Table 3: Impact of Reaction Parameters on Phosphorylation Outcome
| Parameter | Effect on Yield | Effect on Selectivity (Mono- vs. Di-ester) | General Recommendation |
|---|---|---|---|
| Temperature | Increases with temperature up to an optimal point, then may decrease due to side reactions. | Higher temperatures often favor diester formation. nih.gov | Moderate temperatures (e.g., 80-100°C) are often a good starting point. |
| Alcohol:P₂O₅ Ratio | Dependent on the target product. | A higher alcohol ratio (e.g., >3:1) favors monoester formation. | Adjust ratio based on the desired product profile. |
| Catalyst Loading | Yield generally increases with catalyst loading to a saturation point. | Catalyst choice is crucial for chemoselectivity. nih.gov | Optimize loading for each specific catalytic system to balance cost and efficiency. |
| Solvent | Can significantly affect reaction rates and yields. | Can influence catalyst activity and substrate solubility. | Screen various solvents (e.g., DMF, DCM, Toluene) for optimal performance. acs.org |
Green Chemistry Principles in Phosphate Ester Synthesis
The synthesis of phosphate esters, including this compound, is increasingly being evaluated through the lens of green chemistry principles. The goal is to develop more sustainable and environmentally benign manufacturing processes. The twelve principles of green chemistry provide a framework for achieving this. organic-chemistry.orgresearchgate.net
Prevention of Waste: Traditional phosphorylation methods, such as those using phosphorus oxychloride and a stoichiometric amount of base, generate significant amounts of waste, primarily in the form of hydrochloride salts. organic-chemistry.org Green chemistry emphasizes the design of synthetic routes that minimize or eliminate waste generation. researchgate.net Catalytic methods, which use a small amount of a catalyst to facilitate the reaction, are a prime example of waste prevention as the catalyst is regenerated and reused. rsc.org
Atom Economy: This principle advocates for designing syntheses where the maximum proportion of the starting materials is incorporated into the final product. researchgate.net The reaction of DGBE with phosphorus pentoxide can have a higher atom economy compared to the phosphorus oxychloride method, especially if the desired product is a mixture of phosphate esters. However, for the synthesis of a specific monoester, the formation of byproducts in the P₂O₅ reaction can lower the effective atom economy. Catalytic transesterification of other phosphate esters with DGBE, where the only byproduct is a small alcohol molecule, can be a highly atom-economical route. rsc.org
Use of Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little or no toxicity. organic-chemistry.org Phosphorus oxychloride is a highly reactive and corrosive substance. google.com Exploring alternative, less hazardous phosphorylating agents is a key aspect of green synthesis. The use of non-chlorinated phosphorylating reagents, for example, would eliminate the generation of corrosive HCl gas. rsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. researchgate.net Catalytic reactions are preferred over stoichiometric ones because they reduce waste, often require milder reaction conditions (lower temperature and pressure), and can lead to higher selectivity. rsc.org The development of efficient catalysts for the phosphorylation of alcohols is an active area of research, with the potential to make the synthesis of compounds like this compound significantly greener. acs.orgnih.gov
Below is a table summarizing the application of some green chemistry principles to different synthetic approaches for phosphate esters:
| Green Chemistry Principle | Phosphorus Oxychloride Method | Phosphorus Pentoxide Method | Catalytic Method |
| Waste Prevention | Poor: Generates stoichiometric amounts of hydrochloride salts. organic-chemistry.org | Moderate: Can produce a mixture of products requiring separation. | Excellent: Catalyst is used in small amounts and can be recycled. rsc.org |
| Atom Economy | Moderate: Formation of HCl byproduct lowers atom economy. | Good: High potential for incorporation of reactants into products. | Excellent: Can be designed to have very high atom economy. rsc.org |
| Use of Less Hazardous Chemicals | Poor: POCl₃ is corrosive and hazardous. google.com | Moderate: P₂O₅ is a strong dehydrating agent. | Good: Can utilize less hazardous reagents and milder conditions. acs.orgnih.gov |
| Energy Efficiency | Moderate: Reactions may require heating and cooling steps. | Moderate to High: Can sometimes be performed at ambient temperature. | High: Catalysts can lower the activation energy, allowing for lower reaction temperatures. organic-chemistry.org |
By applying these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact throughout its lifecycle.
Analytical Chemistry of Ethanol, 2 2 Butoxyethoxy , Phosphate
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to determining the molecular structure and functional groups present in "Ethanol, 2-(2-butoxyethoxy)-, phosphate (B84403)."
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For "Ethanol, 2-(2-butoxyethoxy)-, phosphate," the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the phosphate group, the ether linkages, and the alkyl chain.
Key expected vibrational modes include:
A strong, broad absorption band for the P=O (phosphoryl) stretching vibration, typically observed in the region of 1300-1250 cm⁻¹.
Strong absorptions corresponding to the P-O-C stretching vibrations, which are usually found in the 1050-950 cm⁻¹ region.
A broad band in the high-frequency region (around 3400-3200 cm⁻¹) if the phosphate is in its dihydrogen form, corresponding to O-H stretching of the P-OH groups.
Strong, characteristic C-O-C stretching vibrations from the two ether linkages, typically appearing in the 1150-1085 cm⁻¹ range.
Multiple sharp bands in the 2960-2850 cm⁻¹ region due to the C-H stretching vibrations of the butyl and ethyl groups.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| P=O | Stretch | 1300 - 1250 | Strong |
| P-O-C | Asymmetric Stretch | 1050 - 950 | Strong |
| C-O-C | Asymmetric Stretch | 1150 - 1085 | Strong |
| O-H (in P-OH) | Stretch | 3400 - 3200 | Strong, Broad |
| C-H (Alkyl) | Stretch | 2960 - 2850 | Medium-Strong |
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of the dihydrogen phosphate form of the compound (C₈H₁₉O₆P) is approximately 242.21 g/mol .
Upon ionization, typically by electrospray ionization (ESI) due to the compound's polarity, the molecular ion ([M+H]⁺ or [M-H]⁻) would be observed. Subsequent fragmentation (MS/MS) would likely proceed through the cleavage of the ether bonds and the phosphate ester linkage. Common fragmentation pathways for organophosphate esters and alcohol ethoxylates include the loss of alkyl and alkoxy groups.
Expected fragmentation patterns would include:
Cleavage of the C-O bonds of the ether linkages, leading to the loss of butoxy (-C₄H₉O) or ethoxy (-C₂H₅O) radicals or neutral molecules.
Cleavage of the P-O bond, separating the phosphate moiety from the butoxyethoxyethanol chain.
Sequential loss of ethylene (B1197577) oxide units from the ethoxy chain.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion (Formula) | Description | Predicted m/z (for [M+H]⁺) |
|---|---|---|
| [C₈H₂₀O₆P]⁺ | Protonated Molecular Ion | 243.1 |
| [C₄H₁₀O₅P]⁺ | Loss of Butene (C₄H₈) | 185.0 |
| [C₆H₁₄O₅P]⁺ | Loss of Ethylene (C₂H₄) | 215.0 |
| [H₄O₄P]⁺ | Dihydrogen Phosphate after chain loss | 99.0 |
| [C₄H₉]⁺ | Butyl cation | 57.1 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom, confirming the molecule's connectivity.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the butyl group and the ethoxyethanol chain. The terminal methyl group (CH₃) of the butyl chain would appear as a triplet around 0.9 ppm. The various methylene (B1212753) groups (-CH₂-) would produce complex multiplets in the range of 1.3-4.2 ppm. Protons on carbons adjacent to an oxygen atom would be shifted downfield (3.4-4.2 ppm), and those adjacent to the phosphate group would show coupling to the ³¹P nucleus.
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. Carbons bonded to oxygen would resonate in the downfield region (60-80 ppm). The butyl chain carbons would appear in the more upfield region (13-32 ppm).
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphates. It provides a single peak for the phosphorus atom, and its chemical shift is highly sensitive to the nature of the substituents on the phosphate group. For a phosphate monoester like "this compound," the ³¹P chemical shift is expected to be in the range of 0 to 5 ppm (relative to 85% H₃PO₄). acs.org For the closely related compound 2-butoxyethyl phosphate, a ³¹P NMR chemical shift has been reported at approximately 7.87 ppm. acs.org
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |
|---|---|---|
| ¹H (Butyl CH₃) | ~0.9 | Triplet |
| ¹H (Butyl -CH₂-) | 1.3 - 1.6 | Multiplets |
| ¹H (-O-CH₂-CH₂-O-) | 3.5 - 3.7 | Multiplets |
| ¹H (-CH₂-O-P) | 3.9 - 4.2 | Multiplet (coupled to ³¹P) |
| ¹³C (Butyl CH₃) | ~14 | - |
| ¹³C (Butyl -CH₂-) | 19 - 32 | - |
| ¹³C (-O-CH₂-) | 61 - 72 | - |
| ³¹P | 0 - 8 | Singlet (proton decoupled) |
Chromatographic Separation Methods
Chromatographic methods are essential for separating "this compound" from complex mixtures prior to its detection and quantification.
Gas chromatography is a common technique for the analysis of volatile and semi-volatile organophosphate esters. nih.gov Due to the low volatility and polar nature of "this compound," derivatization to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ester, may be necessary to achieve good chromatographic performance. researchgate.net
Analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms). Detection can be achieved with a mass spectrometer (GC-MS), which provides both separation and structural information, or with a phosphorus-specific detector like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) for enhanced selectivity and sensitivity. nih.gov
Table 4: Typical Gas Chromatography (GC) Parameters for Organophosphate Ester Analysis
| Parameter | Typical Value / Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |
| Carrier Gas | Helium (~1 mL/min) |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | 60 °C hold for 2 min, ramp at 10 °C/min to 300 °C |
| Detector | Mass Spectrometer (MS), Nitrogen-Phosphorus (NPD) |
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of polar, non-volatile compounds like "this compound" without the need for derivatization.
Reverse-phase (RP) HPLC is a common mode of separation. A C18 or a specialized polar-modified column can be used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic or phosphoric acid to ensure good peak shape. Detection is frequently accomplished using tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, making it ideal for trace analysis in complex environmental or biological samples. nih.govresearchgate.net
Table 5: Example Liquid Chromatography (LC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase (e.g., Newcrom R1, C18) |
| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | Mass Spectrometry (MS) or UV |
| Injection Volume | 5 - 20 µL |
Quantitative Analysis and Detection Limits in Complex Matrices
The quantitative analysis of this compound, commonly known as Tris(2-butoxyethyl) phosphate (TBEP), in complex environmental and biological matrices is predominantly accomplished using chromatographic techniques coupled with mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods employed, offering high resolution and sensitivity for detecting this compound at trace levels.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of TBEP. nih.gov For enhanced sensitivity, GC can be coupled with detectors like a nitrogen/phosphorus-selective detector or tandem mass spectrometry (MS/MS). ecetoc.org Using such methods, a general detection limit of approximately 1 nanogram (ng) has been reported. ecetoc.org In a study analyzing wastewater samples, a method using gas chromatography coupled to inductively coupled plasma mass spectrometry (GC-ICP-MS) for phosphorus-specific detection achieved a detection limit of 45 nanograms per liter (ng/L) for TBEP. researchgate.net The identity of the compound in these samples was confirmed using gas chromatography coupled to time-of-flight mass spectrometry (GC-TOF-MS). researchgate.net
Liquid chromatography, particularly coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool for quantifying TBEP, especially in biological samples like herring gull eggs and urine, and in environmental samples such as house dust. LC-MS/MS offers high specificity and sensitivity, which is crucial when dealing with complex sample matrices that can cause significant interference.
The selection of the analytical instrument and method often depends on the specific matrix being investigated, the required detection limits, and the potential for interfering compounds. Method validation is a critical step to ensure reliable quantification, often involving the use of matrix-matched calibration curves to account for matrix effects. nih.gov
Table 1: Quantitative Analysis Methods and Detection Limits for this compound (TBEP)
| Analytical Method | Matrix | Detection Limit | Source |
|---|---|---|---|
| GC with N/P-selective detector or MS | General | ~1 ng | ecetoc.org |
| GC-ICP-MS | Wastewater | 45 ng/L | researchgate.net |
| LC-ESI(+)-MS/MS | Herring Gull Eggs, House Dust, Urine | Not specified |
Sample Preparation and Matrix Effects in Analytical Methodologies
Effective sample preparation is paramount for the accurate quantification of TBEP, as it serves to extract the analyte from the matrix, concentrate it, and remove interfering components. ca.gov The complexity of matrices such as wastewater, soil, dust, and biological tissues necessitates multi-step cleanup procedures to minimize matrix effects, which can significantly impact the accuracy and precision of analytical results, particularly in LC-MS analysis. researchgate.netresearchgate.netrsc.org
A variety of extraction techniques are employed for TBEP. For water samples, methods include liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) and solid-phase microextraction (SPME). researchgate.netnih.gov In some applications, microwave-assisted extraction (MAE) is used prior to SPME to enhance recovery from wastewater. researchgate.net For solid samples such as consumer products, dust, or biological tissues, common extraction methods include sonication or ultrasonication with solvent mixtures, microwave-assisted extraction (MAE), and Soxhlet extraction. nih.govca.govnih.gov For instance, human adipose tissue can be extracted with an acetone/hexane mixture, followed by cleanup to separate lipids. ecetoc.org
Following extraction, a cleanup step is often required. Gel permeation chromatography (GPC) is used to remove high-molecular-weight interferences like lipids from biological extracts. ecetoc.orgnih.gov Solid-phase extraction (SPE) is another common technique used to further purify extracts from various sample types before instrumental analysis. nih.govnih.gov
Matrix effects are a significant challenge in the analysis of TBEP, especially when using electrospray ionization (ESI) in LC-MS. nih.gov These effects arise from co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. rsc.orgnih.govnih.gov Phospholipids are a primary source of matrix effects in biological samples. chromatographytoday.com Strategies to mitigate matrix effects are crucial and include:
Thorough Sample Cleanup: Implementing rigorous extraction and cleanup steps like SPE or GPC to remove interfering components is a primary strategy. nih.govchromatographytoday.com
Chromatographic Separation: Optimizing the liquid chromatography conditions to separate the analyte from co-eluting matrix components. nih.gov
Use of Internal Standards: An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, can help compensate for signal suppression or enhancement. researchgate.net
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed helps to compensate for the influence of the matrix on the analyte signal. nih.gov
The choice of sample preparation and analytical methodology must be carefully considered and validated for each specific matrix to ensure the generation of high-quality, reliable data.
Table 2: Sample Preparation Techniques for TBEP in Various Matrices
| Matrix | Extraction Technique | Cleanup Technique | Source |
|---|---|---|---|
| Wastewater | Microwave-Assisted Extraction (MAE) followed by Solid-Phase Microextraction (SPME) | - | researchgate.net |
| Water | Liquid-Liquid Extraction (LLE) | - | nih.gov |
| Human Adipose Tissue | Acetone/Hexane Extraction | Gel Permeation Chromatography (GPC) | ecetoc.org |
| Biological Samples | Microwave-Assisted Extraction (MAE) | GPC and Solid-Phase Extraction (SPE) | nih.gov |
| Indoor Air, Dust, Skin Wipes | Ultrasonication | Solid-Phase Extraction (SPE) | nih.gov |
| Consumer Products (Foam) | Sonication | Filtration/Centrifugation | ca.gov |
Environmental Dynamics and Biogeochemical Cycling
Environmental Fate Studies
The environmental fate of Ethanol, 2-(2-butoxyethoxy)-, phosphate (B84403), an organophosphate ester, is governed by a combination of degradation and transport processes that dictate its persistence, distribution, and ultimate impact on various environmental compartments. Understanding these dynamics is crucial for assessing its environmental risk profile.
Degradation Pathways
The breakdown of Ethanol, 2-(2-butoxyethoxy)-, phosphate in the environment can occur through photochemical, chemical, and biological mechanisms.
Chemical Degradation Mechanisms (Hydrolytic, Reductive, and Oxidative)
Hydrolysis is a primary chemical degradation pathway for organophosphate esters. The ester linkages in this compound are susceptible to cleavage in the presence of water. The rate of hydrolysis is highly dependent on pH and temperature. Generally, the process is faster under alkaline conditions compared to neutral or acidic conditions. This abiotic process results in the formation of the corresponding alcohol, 2-(2-butoxyethoxy)ethanol (B94605), and phosphoric acid. While specific experimental data for this compound is limited, the hydrolysis of organophosphate esters is a well-documented phenomenon.
Oxidative and reductive degradation pathways are generally considered less significant for this class of compounds in typical environmental compartments compared to hydrolysis and biodegradation.
Biological Degradation Mechanisms (Aerobic and Anaerobic)
Biodegradation is a critical process in the environmental removal of this compound. Studies on analogous organophosphate esters indicate that these compounds can be utilized as a source of carbon and phosphorus by various microorganisms.
Anaerobic biodegradation is also possible but typically proceeds at a slower rate than aerobic degradation. The specific pathways and efficiencies under anaerobic conditions are less well-characterized for this particular compound.
Environmental Transport Mechanisms
The movement and partitioning of this compound between air, water, soil, and sediment are dictated by its physicochemical properties.
Air-Water Interfacial Transfer and Volatilization Rates
The potential for a chemical to volatilize from water to air is described by its Henry's Law constant. Based on estimations from its vapor pressure and water solubility, this compound has a low estimated Henry's Law constant. This suggests that volatilization from moist soil surfaces and water bodies is not expected to be a significant environmental transport process. Its low vapor pressure further indicates a low tendency to partition into the gas phase from dry surfaces. Consequently, the compound is more likely to remain in the aquatic and soil compartments rather than being transported over long distances in the atmosphere.
Soil Adsorption/Desorption and Subsurface Mobility
The mobility of "this compound" in the subsurface environment is largely dictated by its interaction with soil and sediment particles. The processes of adsorption and desorption are critical in determining its potential for groundwater contamination.
The structure of this compound suggests it will exhibit moderate to low mobility in most soil types. The phosphate moiety can strongly interact with mineral surfaces, particularly clays (B1170129) and metal oxides (e.g., iron and aluminum oxides), through ligand exchange and electrostatic interactions. This is a common mechanism for the retention of organophosphorus compounds in soil. The extent of this adsorption is pH-dependent, with lower pH values generally favoring stronger adsorption due to the protonation of the phosphate group and increased positive charge on mineral surfaces.
Conversely, the ethoxylated chain can impart some degree of water solubility, potentially increasing its mobility in the aqueous phase. The presence of organic matter in the soil can also play a dual role. It can act as an additional sorbent through hydrophobic interactions with the butoxy group, or it can compete with the phosphate group for binding sites on mineral surfaces, thereby increasing mobility.
Table 1: Predicted Soil Adsorption Coefficients (Koc) for Analogous Compounds
| Compound | Log Koc | Mobility Class |
| 2-Butoxyethanol (B58217) | 0.83 | High |
| Tributyl phosphate | 2.6 | Moderate |
| This compound (Predicted) | 1.5 - 3.0 | Moderate to Low |
Water Column Distribution and Sediment Partitioning
In aquatic systems, "this compound" is expected to partition between the water column and sediments. The equilibrium partitioning theory suggests that the distribution will be governed by the compound's octanol-water partition coefficient (Kow) and the organic carbon content of the sediment. clu-in.org
Given its structure, this compound is likely to have a relatively low to moderate Kow, indicating a preference for the aqueous phase over accumulation in fatty tissues or organic carbon-rich sediments. However, the phosphate group's affinity for mineral surfaces can lead to significant partitioning to sediments, especially in systems with high suspended solid loads or sediments rich in clays and metal oxides.
The behavior of "this compound" in the water column will also be influenced by its potential to act as a surfactant. At higher concentrations, it may form micelles, which can alter its partitioning behavior and interactions with other pollutants.
Bioaccumulation and Bioconcentration Potential Studies
Bioaccumulation refers to the uptake of a chemical by an organism from all sources (e.g., water, food, sediment), while bioconcentration is the uptake from water alone. The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
Specific experimental studies on the bioaccumulation and bioconcentration of "this compound" are not widely available in scientific literature. However, based on its structure, a low to moderate potential for bioaccumulation can be inferred. The relatively high water solubility conferred by the phosphate and ethoxy groups would suggest a lower tendency to partition into the fatty tissues of aquatic organisms.
Table 2: Estimated Bioconcentration Factors (BCF) for Similar Compounds
| Compound | Log Kow | BCF (L/kg) | Bioaccumulation Potential |
| 2-Butoxyethanol | 0.81 | 3.2 | Low |
| Di(2-butoxyethyl) phthalate | 4.1 | 150 | Moderate |
| This compound (Predicted) | < 3 | < 100 | Low to Moderate |
Note: The BCF for "this compound" is an estimation based on structure-activity relationships, as direct experimental data is lacking.
It is important to note that while the parent compound may have a low BCF, its biotransformation products could have different bioaccumulation potentials.
Structure-Activity Relationship (SAR) Studies in Environmental Behavior
Structure-Activity Relationship (SAR) models are valuable tools for predicting the environmental fate and effects of chemicals when experimental data is limited. nih.gov For "this compound," SARs can provide insights into its potential for biodegradation, soil adsorption, and aquatic toxicity based on its molecular structure.
The key structural features influencing its environmental behavior are:
The Phosphate Ester Group: This group is generally susceptible to enzymatic hydrolysis by phosphatases, which are ubiquitous in the environment. This suggests that a primary degradation pathway will be the cleavage of the phosphate group, yielding 2-(2-butoxyethoxy)ethanol and inorganic phosphate.
The Ether Linkages: The ethoxy groups are also susceptible to microbial degradation, although typically at a slower rate than the ester linkage.
The Butyl Group: The alkyl chain provides a site for hydrophobic interactions and can be a substrate for microbial oxidation.
SAR models for aquatic toxicity would likely classify this compound as a non-polar narcotic, with its toxicity being related to its ability to disrupt cell membranes. The presence of the polar phosphate group would likely moderate this effect compared to a non-phosphorylated analogue.
Environmental Monitoring and Detection in Natural Systems
The detection of "this compound" in environmental matrices such as water, soil, and biota requires sensitive and specific analytical methods. Due to its polar nature, gas chromatography (GC) may require derivatization to increase volatility. Liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is likely the most suitable technique for its direct analysis in aqueous samples.
Currently, there is a lack of published data on the environmental monitoring of "this compound" in natural systems. Monitoring studies would be essential to understand its actual occurrence, persistence, and transport in the environment. The parent compound of the ester, 2-butoxyethanol, has been detected in various environmental compartments, which suggests that its derivatives, including the phosphate ester, may also be present, particularly in areas impacted by industrial or domestic wastewater discharges. who.int
Table 3: Analytical Methods for Potential Detection
| Analytical Technique | Sample Matrix | Typical Detection Limit |
| LC-MS/MS | Water | ng/L range |
| GC-MS (with derivatization) | Water, Soil | µg/L to mg/kg range |
| High-Resolution MS | Water, Biota | Sub-ng/L range |
Industrial Applications and Functional Materials Non Biological Focus
Role as Surface-Active Agents: Surfactants and Emulsifiers in Formulations
Ethanol, 2-(2-butoxyethoxy)-, phosphate (B84403) is recognized for its role as a surface-active agent, or surfactant. nih.gov As a type of phosphate ester, it belongs to a class of versatile anionic surfactants known for their effectiveness in a wide array of applications. ethox.com Phosphate esters are produced by the phosphation of alcohols or ethoxylated alcohols and are valued for their stability in both acidic and alkaline conditions, as well as at high temperatures. shreechem.in
The unique chemical structure of phosphate esters allows for the design of multifunctional surfactants with a tailored balance of properties such as detergency, emulsification, wetting, and solubilizing. lankem.com They are effective coupling agents and hydrotropes, capable of enhancing the solubility of hydrophobic compounds in water. shreechem.inlankem.com This makes them crucial for formulating high-performance alkaline and industrial cleaners. shreechem.in The ability to be partially or fully neutralized allows for the "tuning" of their water solubility and surface activity to optimize performance in specific formulations. ethox.com In their neutralized salt form, they are significantly more water-soluble than their acid form. ethox.com
Utilization in Lubricant and Corrosion Inhibitor Formulations
Phosphate esters, including compounds like Ethanol, 2-(2-butoxyethoxy)-, phosphate, are integral to the formulation of advanced lubricants and corrosion inhibitors. shreechem.inresearchandmarkets.com Their inherent properties make them highly effective as anti-wear and extreme pressure additives, particularly in metalworking fluids and hydraulic oils. nimacltd.co.uk The performance advantages of phosphate esters, such as high thermal stability and fire resistance, drive their demand in the manufacturing, automotive, and energy sectors. researchandmarkets.comtechsciresearch.com
These compounds function by forming a protective film on metal surfaces, which reduces friction and wear under extreme conditions. This lubricating action contributes to greater machinery efficiency and extends the operational life of equipment. marketresearchfuture.com Furthermore, phosphate esters are excellent corrosion inhibitors. nimacltd.co.uk They are incorporated into both oil- and water-based lubricant systems to protect metal components from degradation. shreechem.in For instance, low-foam branched alcohol phosphate esters are specifically designed for use in synthetic cutting fluids, where they provide essential wetting and lubrication. shreechem.in
Inclusion as Components in Coating, Ink, and Textile Manufacturing Processes
Phosphate esters derived from such glycol ethers contribute additional functionalities. They serve as superior wetting agents and pigment dispersants. ethox.com In the production of paints and inks, they improve the dispersion of pigments during processing, which enhances color acceptance and consistency. ethox.com In the textile industry, DEGBE is used as a wetting-out solution and a solvent for dyes, promoting rapid and uniform penetration. The addition of its phosphate ester variant can further enhance these properties through its surfactant capabilities.
Applications in Polymeric Resins for Selective Trace Metal Impurity Removal
While direct evidence for the use of this compound in this specific application is limited, the broader class of organophosphorus compounds is crucial in the development of materials for selective metal ion extraction. Polymeric resins functionalized with phosphorus-containing ligands have been investigated for the removal of metal impurities. researchgate.net The fundamental principle involves the ability of the phosphate groups to act as binding sites for metal ions.
Research has demonstrated the utility of polymer gels modified with specific functional groups for the selective sorption of precious and base metals. mdpi.com For example, a polymer gel modified with an ionic liquid containing methylimidazolium groups showed high selectivity for chlorido complexes of noble metals over base metals like copper, iron, and nickel. mdpi.com This suggests that polymeric structures incorporating organophosphate functionalities could be engineered for the selective removal of trace metal impurities from various process streams, leveraging the strong affinity of the phosphate moiety for metal cations.
Function as Leveling Agents in Polishing Materials
Ester compounds derived from glycol ethers, such as diethylene glycol monobutyl ether, are recognized for their excellent performance as leveling agents in floor polish formulations. google.com A leveling agent is a crucial component that helps the polish spread into a smooth, uniform film without streaks or other surface defects.
A patent for leveling agents highlights that ester compounds obtained by reacting a hydroxycarboxylic acid with a glycol ether (including diethylene glycol monobutyl ether) exhibit outstanding leveling properties and gloss. google.com The performance of these novel agents was found to be equivalent to that of tributoxyethyl phosphate, a conventional and highly effective leveling agent used in the industry. google.com This indicates that this compound and related structures possess the necessary chemical properties to function effectively in polishing applications, ensuring a high-quality finish.
Industrial Production Methods and Economic Considerations
Industrial Production
The industrial synthesis of this compound involves a two-step process: the production of the alcohol precursor followed by its phosphation.
Precursor Synthesis : The alcohol precursor, 2-(2-butoxyethoxy)ethanol (B94605) (diethylene glycol monobutyl ether), is typically produced by the reaction of ethylene (B1197577) oxide with n-butanol in the presence of an alkali catalyst.
Phosphation : Phosphate esters are generally produced by reacting an alcohol or an ethoxylated alcohol with a phosphorylating agent. lankem.com The two primary agents used are phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA). ethox.comlankem.com
Reacting with phosphorus pentoxide typically yields a mixture of monoester and diester. lankem.com
Using polyphosphoric acid tends to produce a higher proportion of the monoester. lankem.com
The final ratio of mono- to di-ester can be controlled by manipulating the reaction mole ratios and conditions, allowing for the production of phosphate esters with specific properties tailored to their intended application. lankem.com
Economic Considerations
The global market for phosphate esters is substantial and projected to experience significant growth. Market analyses indicate a valuation of approximately $1.6 billion to $3.28 billion in recent years, with a compound annual growth rate (CAGR) projected to be between 5.6% and 9.0%. researchandmarkets.commarketresearchfuture.comopenpr.com The market is expected to reach valuations of up to $2.67 billion by 2029 and $4.7 billion by 2032. marketresearchfuture.comopenpr.com
Key drivers for this market growth include:
Increasing demand from end-use industries such as paints and coatings, lubricants, and surfactants. researchandmarkets.com
The expansion of the automotive and construction industries. techsciresearch.commarketresearchfuture.com
Growing demand for high-performance and fire-resistant fluids. techsciresearch.com
The Asia-Pacific region, particularly China and India, represents the largest and fastest-growing market, driven by accelerated industrial growth and increasing consumption. techsciresearch.commordorintelligence.com The cost of raw materials, such as the precursor glycol ethers, is a significant factor in the production economics. Price increases for glycol ethers, driven by rising feedstock and operational costs, can impact the final price of phosphate ester products. greenchemindustries.comchemanalyst.com
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are used to explore the three-dimensional structure and dynamic behavior of molecules, which are fundamental to their interactions with the environment and biological systems.
The structure of Ethanol, 2-(2-butoxyethoxy)-, phosphate (B84403), with its flexible butoxyethoxy side chains, allows for a vast number of possible three-dimensional arrangements, or conformations. Conformational analysis, through computational methods, seeks to identify the most stable, low-energy conformations that the molecule is likely to adopt. For related organophosphorus compounds, studies have shown that the spatial arrangement of the ester groups is a key determinant of their physical properties and biological activity. researchgate.net The ether linkages within the side chains of Ethanol, 2-(2-butoxyethoxy)-, phosphate add further rotational freedom, increasing its conformational complexity.
Molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. nih.govresearchgate.net These simulations model the movements of atoms and molecules, offering insights into how the compound would behave in different environments, such as water or a lipid bilayer representing a cell membrane. acs.org MD simulations would likely reveal that the polar phosphate head group of this compound preferentially interacts with water, while the nonpolar butoxyethoxy tails would favor partitioning into hydrophobic environments. researchgate.net This amphiphilic nature is critical for predicting its environmental transport and potential for bioaccumulation. researchgate.net
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties that govern a molecule's reactivity. pku.edu.cnnorthwestern.edu These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net
For this compound, the oxygen atoms of the phosphate group are expected to be electron-rich, making them susceptible to attack by electrophiles. nih.gov Conversely, the phosphorus atom is electron-deficient and represents the primary site for nucleophilic attack, a crucial step in processes like hydrolysis. pku.edu.cn The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key indicators of reactivity. mdpi.com The HOMO is likely localized on the phosphate oxygen atoms, while the LUMO is centered on the phosphorus atom. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical stability.
An electrostatic potential (ESP) map visually represents the charge distribution. For this molecule, the ESP map would show negative potential (red/yellow) around the oxygen atoms and positive potential (blue) around the phosphorus atom and parts of the alkyl chains, highlighting the likely sites for molecular interactions. nih.gov
| Property | Predicted Location / Characteristic | Significance |
| HOMO Localization | Non-bonding oxygen atoms of the phosphate group | Defines the region most likely to donate electrons; susceptible to electrophilic attack. mdpi.com |
| LUMO Localization | Phosphorus atom and adjacent P-O bonds | Defines the region most likely to accept electrons; susceptible to nucleophilic attack. mdpi.com |
| Negative Electrostatic Potential | Oxygen atoms of the phosphate and ether groups | Sites for favorable interactions with cations and hydrogen bond donors. nih.gov |
| Positive Electrostatic Potential | Phosphorus atom | Primary site for nucleophilic attack, initiating degradation reactions like hydrolysis. pku.edu.cn |
Table 1: Predicted electronic properties of this compound based on quantum chemical calculations of related organophosphate esters.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its properties, such as toxicity or environmental fate. springernature.comresearchgate.net For OPEs, QSAR models have been developed to predict key environmental parameters like the bioconcentration factor (BCF), which indicates a chemical's tendency to accumulate in aquatic organisms, and the soil sorption coefficient. nih.gov
These models use calculated molecular descriptors, such as the octanol-water partition coefficient (log Kow, a measure of lipophilicity), molecular weight, and quantum chemical parameters, to make predictions. nih.govresearchgate.netnih.gov A QSAR model for this compound would likely use its calculated lipophilicity and other structural features to estimate its environmental partitioning. Given its structure, it would possess intermediate lipophilicity, influencing its distribution between water, soil, and biota. Such models are valuable for prioritizing chemicals for further experimental testing and risk assessment. nih.gov
Cheminformatics and Data Mining for Related Phosphate Esters
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. By data mining existing databases on the physicochemical properties, environmental occurrence, and toxicity of numerous OPEs, it is possible to identify structure-property trends. nih.govnih.gov
This approach allows for "read-across," where the properties of a well-studied chemical are used to predict the properties of a structurally similar, but less-studied, compound like this compound. cmdm.tw For example, by analyzing data for other OPEs containing ether linkages, one could hypothesize about their influence on degradation rates or bioavailability compared to simple alkyl phosphate esters. researchgate.net This data-driven approach complements theoretical calculations and helps to build a more complete profile of the compound's likely environmental and toxicological behavior.
Interdisciplinary Research Perspectives
Integration with Materials Science for Novel Functional Material Development
Ethanol, 2-(2-butoxyethoxy)-, phosphate (B84403), possesses properties characteristic of organophosphate esters that make it a compound of interest in materials science. Its primary industrial application is as a surfactant, a role that is fundamental in the creation of a variety of materials. nih.gov The amphiphilic nature of the molecule, with a polar phosphate head and a nonpolar butoxyethoxy tail, allows it to modify surface and interfacial properties.
Potential Applications in Functional Materials:
Emulsion Polymerization: As a surfactant, it can be utilized as an emulsifier in the synthesis of polymers such as acrylics, vinyl acetate, and styrene-butadiene. In this role, it stabilizes the monomer droplets in the aqueous phase, influencing the polymerization rate, particle size, and final properties of the latex.
Dispersing Agent: In the formulation of coatings, inks, and ceramics, it can act as a dispersing agent to prevent the agglomeration of pigments and other particulate matter. This ensures a uniform distribution of components, leading to improved product quality and performance.
Functional Coatings: The phosphate group can impart specific functionalities to surfaces. For instance, organophosphates are known for their ability to act as corrosion inhibitors by forming a protective layer on metal surfaces. Research into the specific efficacy of Ethanol, 2-(2-butoxyethoxy)-, phosphate, in this application could yield novel anti-corrosion coatings.
Flame Retardants and Plasticizers: Organophosphate esters are widely used as flame retardants and plasticizers in polymers. chromatographyonline.com While specific data for this compound, is not extensively documented in public literature, its structural similarity to other organophosphate esters suggests potential in these areas. Further research could explore its effectiveness in reducing the flammability of materials or in enhancing the flexibility and durability of plastics.
Catalysis in Polymer Synthesis: Organophosphates can act as catalysts in ring-opening polymerization, a process used to produce biodegradable polyesters. researchgate.net This catalytic activity opens avenues for the use of this compound, in the environmentally friendly synthesis of polymers for biomedical and other applications. researchgate.net
The integration of this compound, into materials science is primarily driven by its surfactant properties and the known functionalities of the broader class of organophosphate esters. Future research is needed to fully elucidate its specific performance characteristics in the development of novel functional materials.
Advancements in Analytical Chemistry for Environmental Monitoring
The increasing use of organophosphate esters has led to their emergence as environmental contaminants, necessitating the development of sensitive and reliable analytical methods for their detection. chromatographyonline.com While specific monitoring data for this compound, is not widely available, the analytical techniques developed for the broader class of OPEs are directly applicable.
Key Analytical Techniques for OPE Detection:
Gas Chromatography (GC): GC coupled with various detectors is a common method for the analysis of OPEs.
Flame Photometric Detector (FPD): This detector is selective for phosphorus-containing compounds, making it suitable for the analysis of OPEs. nih.gov
Mass Spectrometry (MS): GC-MS provides high sensitivity and selectivity, allowing for the identification and quantification of individual OPEs in complex environmental matrices. chromatographyonline.combohrium.com
Liquid Chromatography (LC): For more polar and thermally labile OPEs, LC is the preferred separation technique.
Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful tool for the analysis of OPEs in water samples, offering low detection limits and high specificity. researchgate.net
Sample Preparation: Effective sample preparation is crucial for the accurate analysis of OPEs in environmental samples.
Solid-Phase Extraction (SPE): SPE is widely used to extract and concentrate OPEs from water samples. bohrium.comresearchgate.net
Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles as the adsorbent, simplifying the extraction process and improving efficiency. chromatographyonline.com
Headspace Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile OPEs in water. nih.gov
The following table summarizes some of the advanced analytical methods applicable to the environmental monitoring of organophosphate esters like this compound.
| Analytical Technique | Sample Matrix | Key Advantages |
| HS-SPME-GC-FPD | Water | Simple, low-cost, sensitive |
| MSPE-GC-MS | River Water | Overcomes column plugging, enhances extraction efficiency |
| SPE-GC-MS/MS | Water, Sediment | High sensitivity, suitable for complex matrices |
| SPE-LC-MS/MS | Water | Suitable for polar and thermally labile compounds, low detection limits |
These advanced analytical methods provide the necessary tools for monitoring the presence and concentration of this compound, and other OPEs in the environment, which is essential for assessing their environmental fate and potential impact.
Chemical Engineering Principles in Process Optimization and Scale-Up
The industrial production of this compound, involves two key chemical transformations: ethoxylation and phosphorylation. The optimization and scale-up of these processes are governed by fundamental principles of chemical engineering, including reaction kinetics, mass transfer, heat transfer, and reactor design.
Ethoxylation Process:
The ethoxylation of 2-butoxyethanol (B58217) is a highly exothermic reaction that requires careful control to ensure safety and product quality. Key chemical engineering considerations include:
Reactor Design: The choice of reactor is critical for managing the heat of reaction and ensuring efficient mixing. Common reactor types include:
Stirred Tank Reactors (STRs): Widely used for their versatility, but can have limitations in heat and mass transfer at large scales.
Venturi Loop Reactors (VLRs) and Spray Tower Loop Reactors (STLRs): These offer enhanced mass transfer and heat removal capabilities, making them suitable for highly exothermic reactions like ethoxylation. frontiersin.org
Mass Transfer: The reaction occurs between gaseous ethylene (B1197577) oxide and the liquid alcohol. Efficient mass transfer from the gas phase to the liquid phase is essential to maximize the reaction rate.
Heat Transfer: The significant heat generated during ethoxylation must be effectively removed to prevent temperature runaway and unwanted side reactions. This is a major consideration in the scale-up of the process. swinburne.edu.au
Process Modeling: Mathematical modeling of the ethoxylation process is a valuable tool for process optimization and scale-up. swinburne.edu.au These models can be used to predict reactor performance, optimize operating conditions, and ensure safe operation. swinburne.edu.au
Phosphorylation Process:
The subsequent phosphorylation of the ethoxylated alcohol to produce the final phosphate ester also presents chemical engineering challenges:
Reaction Kinetics: Understanding the kinetics of the phosphorylation reaction is essential for designing an efficient process. The reaction is typically catalyzed, and the choice of catalyst can significantly impact the reaction rate and selectivity. dtic.mil
Mixing: Adequate mixing is necessary to ensure uniform reactant concentrations and temperature throughout the reactor, which is crucial for achieving high conversion and minimizing by-product formation.
Scale-Up Challenges: As with many chemical processes, scaling up from the laboratory to industrial production can present challenges related to mixing, heat transfer, and reaction control. researchgate.net Careful consideration of these factors is necessary to ensure a successful and safe scale-up. researchgate.net
The application of chemical engineering principles is fundamental to the safe, efficient, and economical production of this compound, on an industrial scale.
Q & A
Q. What are the recommended synthetic methods for producing Ethanol, 2-(2-butoxyethoxy)-, phosphate in laboratory settings?
The compound is synthesized via esterification of 2-(2-butoxyethoxy)ethanol with phosphoric acid under controlled conditions. Key parameters include maintaining a stoichiometric ratio (e.g., 3:1 alcohol-to-phosphoric acid for trisubstituted phosphate esters), temperature control (80–120°C), and catalytic use (e.g., p-toluenesulfonic acid). Post-synthesis purification involves vacuum distillation or column chromatography to isolate the target compound. Structural confirmation requires Fourier-transform infrared spectroscopy (FT-IR) for phosphate ester bonds (P=O stretch at ~1250 cm⁻¹) and nuclear magnetic resonance (NMR) for ethoxy/butoxy chain characterization .
Q. How can researchers characterize the physicochemical properties of this compound?
Critical properties include:
- Boiling point : ~171.8°C at 760 mmHg (determined via dynamic distillation) .
- Density : 0.947 g/cm³ (measured using a pycnometer) .
- Hydrophilic-lipophilic balance (HLB) : Calculated based on ethoxy/butoxy chain lengths to predict surfactant behavior .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere to assess decomposition temperatures .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Mass spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 204 for the acetate derivative) and fragmentation patterns .
- Gas chromatography (GC) : Retention indices (e.g., Kovats) using non-polar columns correlate with structural analogs .
- ¹H/³¹P NMR : ¹H NMR resolves ethoxy/butoxy proton environments (δ 1.0–1.5 ppm for butyl CH₃; δ 3.5–4.0 ppm for ethoxy CH₂), while ³¹P NMR confirms phosphate ester formation (δ 0–5 ppm) .
Advanced Research Questions
Q. How does this compound interact with polymeric materials in water distribution systems?
Studies using nitrile-butadiene rubber gaskets show leaching potential under prolonged aqueous exposure. Accelerated aging experiments (e.g., 40°C for 28 days) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify leaching rates. Key factors include pH, temperature, and polymer composition .
Q. What methodologies resolve contradictions in ecotoxicological data for phosphate esters like this compound?
Discrepancies in aquatic toxicity classifications (e.g., Chronic 1 vs. Chronic 3 under CLP regulations) arise from variability in test organisms (e.g., Daphnia magna vs. algae) and exposure durations. Meta-analyses using species sensitivity distribution (SSD) models and OECD guideline harmonization (e.g., Test No. 201–203) are recommended to reconcile data .
Q. How can researchers model the environmental fate of this compound in aquatic ecosystems?
Use fugacity-based models (e.g., EQC Level III) to predict partitioning into water, sediment, and biota. Input parameters include octanol-water partition coefficients (log Kₒw ~2.5, estimated from ethoxy chain length) and biodegradation half-lives (determined via OECD 301F respirometry) .
Q. What experimental designs are optimal for studying its surfactant behavior in multiphase systems?
Q. How does the compound’s reactivity with strong acids or bases impact laboratory handling protocols?
Neutralization reactions with acids generate exothermic salt formation, requiring controlled addition rates and cooling. Compatibility tests with common lab materials (e.g., glass, PTFE) are essential to avoid degradation. Storage recommendations: inert atmosphere (N₂) and desiccants to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
